

# Application Notes and Protocols for In Vitro Translation of ac4C-modified mRNA

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## Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*

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## Introduction

N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that has garnered significant interest for its role in regulating mRNA translation and stability.[1][2][3] This modification, catalyzed by the "writer" enzyme N-acetyltransferase 10 (NAT10), is predominantly found within coding sequences (CDS) and has been shown to enhance protein expression.[2][3] The strategic incorporation of ac4C into synthetic mRNA transcripts presents a promising avenue for improving the efficacy of mRNA-based therapeutics and research reagents. These application notes provide a comprehensive overview and detailed protocols for the in vitro synthesis and translation of ac4C-modified mRNA.

## The Role of ac4C in Translation

The presence of ac4C in an mRNA transcript can significantly impact its translational efficiency. The primary mechanisms by which ac4C enhances protein synthesis include:

- **Increased mRNA Stability:** The acetyl group of ac4C can protect mRNA from degradation by nucleases, thereby extending its half-life.[3]
- **Enhanced Ribosome Recruitment and Translation Elongation:** ac4C modification, particularly at wobble positions within codons, can stabilize the codon-anticodon interaction, promoting

more efficient ribosome movement along the mRNA and enhancing the elongation phase of translation.[3][4]

- **Structural Stabilization:** The N4-acetyl group can form an intramolecular hydrogen bond that stabilizes the conformation of cytidine, which in turn strengthens Watson-Crick base pairing with guanosine.[5]

It is important to note that the position of the ac4C modification is critical. While ac4C within the coding sequence generally stimulates translation, its presence in the 5' untranslated region (UTR), particularly near the start codon, can sometimes inhibit translation initiation.[5]

## Quantitative Data Summary

The following table summarizes the quantitative effects of ac4C modification on mRNA translation efficiency as reported in the literature.

Target mRNA	Experimental System	Key Findings	Quantitative Improvement	Reference
Vegfa	Neuropathic pain model (in vivo)	Increased VEGFA protein levels without a corresponding increase in mRNA levels, suggesting enhanced translation efficiency.	Significantly increased protein/mRNA ratio ( $p < 0.05$ )	[6]
Reporter mRNAs	In vitro and in vivo	Acetylated reporter mRNAs showed robustly stimulated translation.	Not explicitly quantified in the abstract	[3]
General mRNA	Osteosarcoma cell lines	Inhibition of the ac4C writer enzyme NAT10 reduced the stability and protein translation efficiency of target mRNA.	Not explicitly quantified	[7]

## Experimental Protocols

### Protocol 1: In Vitro Transcription of ac4C-modified mRNA

This protocol describes the synthesis of ac4C-modified mRNA using T7 RNA polymerase. The key step is the substitution of a portion of the CTP with N4-acetylcytidine triphosphate (ac4C-TP).

**Materials:**

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- Transcription Buffer (10X)
- Ribonucleotide Triphosphates (NTPs): ATP, GTP, UTP, CTP (100 mM stocks)
- N4-acetylcytidine triphosphate (ac4C-TP) (100 mM stock)
- RNase Inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- RNA purification kit or reagents (e.g., LiCl precipitation, spin columns)

**Procedure:**

- **Reaction Setup:** Thaw all components on ice. Assemble the transcription reaction at room temperature in the following order:

Component	Volume (for 20 $\mu$ L reaction)	Final Concentration
Nuclease-free water	To 20 $\mu$ L	-
10X Transcription Buffer	2 $\mu$ L	1X
100 mM ATP	2 $\mu$ L	10 mM
100 mM GTP	2 $\mu$ L	10 mM
100 mM UTP	2 $\mu$ L	10 mM
100 mM CTP	1 $\mu$ L	5 mM
100 mM ac4C-TP	1 $\mu$ L	5 mM
Linearized DNA template	1 $\mu$ g	50 ng/ $\mu$ L
RNase Inhibitor	1 $\mu$ L	-
T7 RNA Polymerase	2 $\mu$ L	-

- Incubation: Mix the components gently by pipetting and incubate at 37°C for 2-4 hours.
- DNase Treatment: Add 1  $\mu$ L of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
- Purification of ac4C-modified mRNA: Purify the transcribed mRNA using an appropriate method to remove unincorporated nucleotides, enzymes, and the digested DNA template. Options include:
  - Spin Column Purification: Use a commercially available RNA cleanup kit according to the manufacturer's instructions.
  - Lithium Chloride (LiCl) Precipitation: a. Add a solution of 5 M LiCl to a final concentration of 2.5 M. b. Incubate at -20°C for at least 30 minutes. c. Centrifuge at high speed for 15 minutes at 4°C to pellet the RNA. d. Carefully discard the supernatant and wash the pellet with cold 70% ethanol. e. Air-dry the pellet and resuspend in nuclease-free water.
- Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an

aliquot on a denaturing agarose gel.

## Protocol 2: In Vitro Translation of ac4C-modified mRNA

This protocol describes the translation of the purified ac4C-modified mRNA using a commercially available rabbit reticulocyte lysate system.

### Materials:

- Purified ac4C-modified mRNA (and an unmodified control mRNA)
- Rabbit Reticulocyte Lysate Kit (containing lysate, reaction buffer, and amino acid mixtures)
- Nuclease-free water
- Method for detecting protein product (e.g., Western blot, fluorescence measurement for reporter proteins, or incorporation of radiolabeled amino acids)

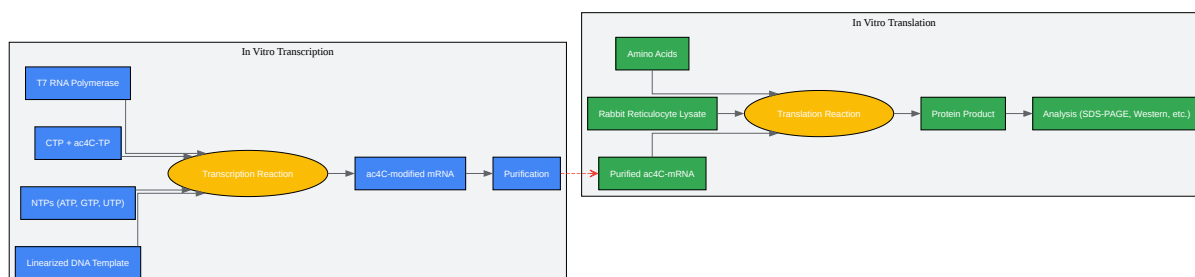
### Procedure:

- **Reaction Setup:** Thaw the rabbit reticulocyte lysate and other kit components on ice. Assemble the translation reaction in a nuclease-free microcentrifuge tube on ice. A typical 25  $\mu$ L reaction is as follows:

Component	Volume	Final Concentration
Rabbit Reticulocyte Lysate	12.5 $\mu$ L	-
Reaction Buffer	2.5 $\mu$ L	1X
Amino Acid Mixture (minus methionine or leucine)	1 $\mu$ L	-
Radiolabeled Amino Acid (e.g., <sup>35</sup> S-methionine) (optional)	1 $\mu$ L	-
Purified mRNA (0.5-1 $\mu$ g)	X $\mu$ L	20-40 ng/ $\mu$ L
Nuclease-free water	To 25 $\mu$ L	-

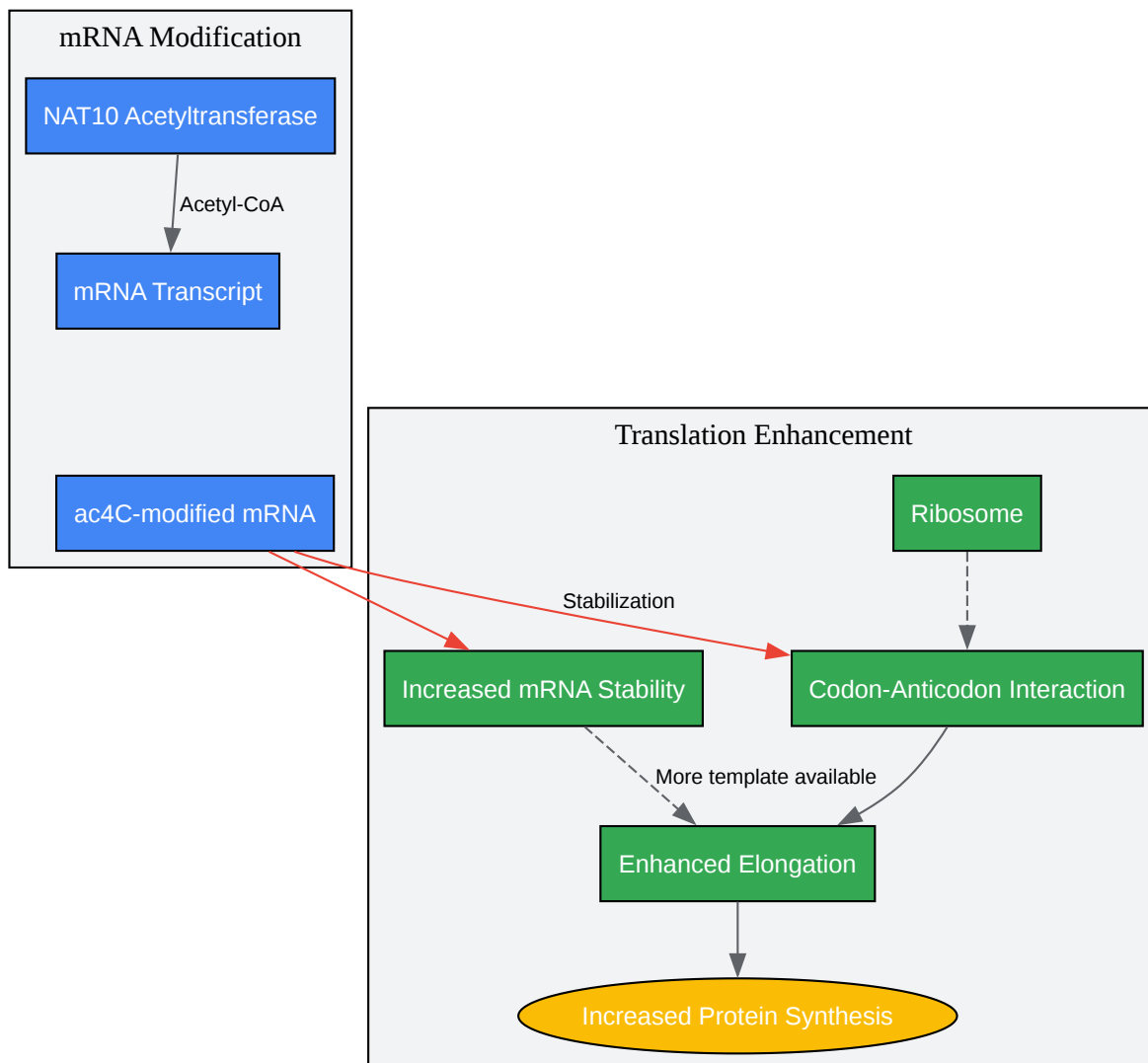
- Incubation: Mix the components gently and incubate the reaction at 30°C for 60-90 minutes.
- Analysis of Translation Products:
  - SDS-PAGE and Autoradiography (if using radiolabeled amino acids): Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphorimager screen to visualize the translated protein.
  - Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the translated protein.
  - Reporter Assay: If a reporter protein like luciferase or a fluorescent protein was translated, measure the activity or fluorescence according to the manufacturer's instructions.

## Visualizations



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Caption: Experimental workflow for in vitro translation of ac4C-modified mRNA.



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Caption: Mechanism of ac4C-mediated enhancement of mRNA translation.



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## References

- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac4C Enhances the Translation Efficiency of Vegfa mRNA and Mediates Central Sensitization in Spinal Dorsal Horn in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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